molecular formula C15H13N3O2S B8526627 Carbamic acid, (7-(phenylthio)imidazo(1,2-a)pyridin-2-yl)-,methyl ester CAS No. 64064-60-4

Carbamic acid, (7-(phenylthio)imidazo(1,2-a)pyridin-2-yl)-,methyl ester

Cat. No. B8526627
M. Wt: 299.3 g/mol
InChI Key: TVDFZKMJIIWKDO-UHFFFAOYSA-N
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Patent
US04096264

Procedure details

A mixture of 2-amino 4-phenylthio pyridine, 1.0 g. (0.00494 mole) and 0.82 g. of methylchloroacetyl carbamate are heated in hexamethylphosphoramide following the procedures of Example 5 to yield 2(methoxycarbonylamino) 7-(phenylthio) imidazo [1,2-a] pyridine, m.p. 221°-223° C.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
methylchloroacetyl carbamate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
N[C:2]1[CH:7]=[C:6]([S:8][C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)[CH:5]=[CH:4][N:3]=1.[C:15](=[O:23])([O:17][C:18](=O)C(C)Cl)[NH2:16].CN(C)P([N:31]([CH3:33])[CH3:32])(N(C)C)=O>>[CH3:18][O:17][C:15]([NH:16][C:2]1[N:3]=[C:4]2[CH:5]=[C:6]([S:8][C:9]3[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=3)[CH:7]=[CH:33][N:31]2[CH:32]=1)=[O:23]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
NC1=NC=CC(=C1)SC1=CC=CC=C1
Step Two
Name
methylchloroacetyl carbamate
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(N)(OC(C(Cl)C)=O)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CN(P(=O)(N(C)C)N(C)C)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
COC(=O)NC=1N=C2N(C=CC(=C2)SC2=CC=CC=C2)C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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